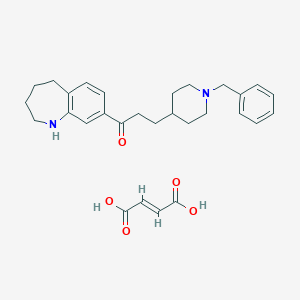

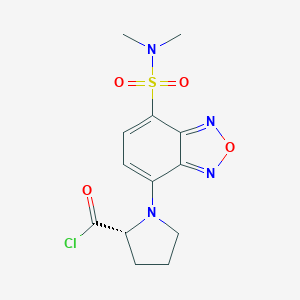

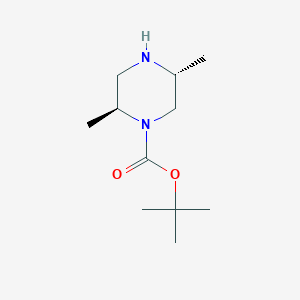

(2S,5R)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate

Overview

Description

“(2R,5S)-2,5-Dimethylpiperazine” is a chemical compound with the molecular formula C6H14N2 . It is commonly used as a pharmaceutical intermediate .

Physical and Chemical Properties The compound has a molecular weight of 114.189 g/mol . It has a density of 0.8±0.1 g/cm3 and a boiling point of 165.9±8.0 °C at 760 mmHg . The melting point is 115-118 °C (lit.) . The compound is soluble in water .

Scientific Research Applications

Chemical Synthesis and Modification

(2S,5R)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate and its derivatives are involved in chemical synthesis and modification processes. For instance, specific derivatives were synthesized to explore their inhibitory effects on chemical carcinogens. In a study, the synthesized compound demonstrated inhibitory effects on benzo[alpha]pyrene-induced neoplasia in mice, suggesting its potential application in cancer research and treatment (Lam et al., 1979).

Serotonin Receptor Activities

The molecule has been a part of compounds exhibiting serotonin receptor activities. A study synthesized and tested novel adamantyl aryl- and heteroarylpiperazine derivatives to determine their serotonin receptor activities, leading to insights into potential anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).

Pulmonary Toxicity Studies

Research on analogs of this compound, such as butylated hydroxytoluene and related alkylphenols, has provided insights into their pulmonary toxicity, essential for understanding the safety profile of these compounds in therapeutic and other applications (Mizutani et al., 1982).

Androgen Receptor Antagonist Activities

Some derivatives, such as trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide derivatives, have been synthesized and evaluated for their androgen receptor antagonist activities, indicating potential applications in treatments like prostate cancer monotherapy (Kinoyama et al., 2006).

Pharmacological Studies

The compound has been part of pharmacological studies investigating the properties of phenylpiperazine derivatives, such as WAY100135, which was identified as a selective antagonist at 5-HT1A receptors, providing insights into therapeutic applications in mental health conditions (Fletcher et al., 1993).

Antiepileptic Activity

Aminoisopropanoloxy derivatives of 2-xanthone, including compounds with tert-butyl-amino groups, were synthesized and evaluated for anticonvulsant activity, showing potential as antiepileptic agents (Marona et al., 1998).

Metabolic Studies

Studies have also been conducted to understand the metabolic processes involving compounds like butylated hydroxytoluene, with findings suggesting the transformation of such compounds through specific metabolites, important for drug development and toxicity assessments (Takahashi & Hiraga, 1981).

Safety and Hazards

The compound is classified as a flammable solid (category 1), acute toxicity, oral (category 5), and acute toxicity, dermal (category 3) . It is recommended to avoid contact with skin and eyes, avoid dust formation, and ensure adequate ventilation . In case of skin contact, it is advised to wash with soap and plenty of water .

properties

IUPAC Name |

tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471732 | |

| Record name | tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate | |

CAS RN |

548762-66-9 | |

| Record name | tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,5R)-1-Boc-2,5-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)